Cas no 518033-04-0 (2-methoxyethyl 2-methyl-5-(2,4,5-trimethylbenzenesulfonamido)naphtho1,2-bfuran-3-carboxylate)

2-methoxyethyl 2-methyl-5-(2,4,5-trimethylbenzenesulfonamido)naphtho1,2-bfuran-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 2-methoxyethyl 2-methyl-5-(2,4,5-trimethylbenzenesulfonamido)naphtho1,2-bfuran-3-carboxylate
- 2-methoxyethyl 2-methyl-5-((2,4,5-trimethylphenyl)sulfonamido)naphtho[1,2-b]furan-3-carboxylate
- Naphtho[1,2-b]furan-3-carboxylic acid, 2-methyl-5-[[(2,4,5-trimethylphenyl)sulfonyl]amino]-, 2-methoxyethyl ester
- 2-methoxyethyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate
- AKOS001673784
- EU-0081707
- 518033-04-0
- 2-METHOXYETHYL 2-METHYL-5-(2,4,5-TRIMETHYLBENZENESULFONAMIDO)NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE
- 2-methoxyethyl 2-methyl-5-(2,4,5-trimethylphenylsulfonamido)naphtho[1,2-b]furan-3-carboxylate
- 2-methoxyethyl 2-methyl-5-[(2,4,5-trimethylphenyl)sulfonylamino]benzo[g][1]benzofuran-3-carboxylate
- F1269-0078
- AQ-390/41640228
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- Inchi: 1S/C26H27NO6S/c1-15-12-17(3)23(13-16(15)2)34(29,30)27-22-14-21-24(26(28)32-11-10-31-5)18(4)33-25(21)20-9-7-6-8-19(20)22/h6-9,12-14,27H,10-11H2,1-5H3
- InChI Key: HJOBGGRIMPDWOT-UHFFFAOYSA-N
- SMILES: O1C(C)=C(C(OCCOC)=O)C2=CC(NS(C3=CC(C)=C(C)C=C3C)(=O)=O)=C3C(=C12)C=CC=C3
Computed Properties
- Exact Mass: 481.15590875g/mol
- Monoisotopic Mass: 481.15590875g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 34
- Rotatable Bond Count: 8
- Complexity: 813
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 103Ų
- XLogP3: 5.3
Experimental Properties
- Density: 1.294±0.06 g/cm3(Predicted)
- Boiling Point: 630.0±65.0 °C(Predicted)
- pka: 8.19±0.30(Predicted)
2-methoxyethyl 2-methyl-5-(2,4,5-trimethylbenzenesulfonamido)naphtho1,2-bfuran-3-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1269-0078-75mg |
2-methoxyethyl 2-methyl-5-(2,4,5-trimethylbenzenesulfonamido)naphtho[1,2-b]furan-3-carboxylate |
518033-04-0 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F1269-0078-20μmol |
2-methoxyethyl 2-methyl-5-(2,4,5-trimethylbenzenesulfonamido)naphtho[1,2-b]furan-3-carboxylate |
518033-04-0 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1269-0078-2mg |
2-methoxyethyl 2-methyl-5-(2,4,5-trimethylbenzenesulfonamido)naphtho[1,2-b]furan-3-carboxylate |
518033-04-0 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1269-0078-20mg |
2-methoxyethyl 2-methyl-5-(2,4,5-trimethylbenzenesulfonamido)naphtho[1,2-b]furan-3-carboxylate |
518033-04-0 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F1269-0078-1mg |
2-methoxyethyl 2-methyl-5-(2,4,5-trimethylbenzenesulfonamido)naphtho[1,2-b]furan-3-carboxylate |
518033-04-0 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1269-0078-10mg |
2-methoxyethyl 2-methyl-5-(2,4,5-trimethylbenzenesulfonamido)naphtho[1,2-b]furan-3-carboxylate |
518033-04-0 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1269-0078-15mg |
2-methoxyethyl 2-methyl-5-(2,4,5-trimethylbenzenesulfonamido)naphtho[1,2-b]furan-3-carboxylate |
518033-04-0 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F1269-0078-40mg |
2-methoxyethyl 2-methyl-5-(2,4,5-trimethylbenzenesulfonamido)naphtho[1,2-b]furan-3-carboxylate |
518033-04-0 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F1269-0078-3mg |
2-methoxyethyl 2-methyl-5-(2,4,5-trimethylbenzenesulfonamido)naphtho[1,2-b]furan-3-carboxylate |
518033-04-0 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1269-0078-5μmol |
2-methoxyethyl 2-methyl-5-(2,4,5-trimethylbenzenesulfonamido)naphtho[1,2-b]furan-3-carboxylate |
518033-04-0 | 90%+ | 5μl |
$63.0 | 2023-05-17 |
2-methoxyethyl 2-methyl-5-(2,4,5-trimethylbenzenesulfonamido)naphtho1,2-bfuran-3-carboxylate Related Literature
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Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661
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P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874
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Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727
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Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104
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Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716
Additional information on 2-methoxyethyl 2-methyl-5-(2,4,5-trimethylbenzenesulfonamido)naphtho1,2-bfuran-3-carboxylate
Introduction to 2-methoxyethyl 2-methyl-5-(2,4,5-trimethylbenzenesulfonamido)naphtho[1,2-bfuran]-3-carboxylate (CAS No. 518033-04-0)
2-methoxyethyl 2-methyl-5-(2,4,5-trimethylbenzenesulfonamido)naphtho[1,2-bfuran]-3-carboxylate, identified by its CAS number 518033-04-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by its complex aromatic structure and functional groups, which contribute to its unique chemical properties and potential biological activities. The presence of a naphtho[1,2-bfuran] core, combined with ester and sulfonamide functionalities, positions this molecule as a promising candidate for further exploration in drug discovery and therapeutic development.
The naphtho[1,2-bfuran] scaffold is a fused bicyclic system consisting of a naphthalene ring connected to a furan ring. This particular arrangement imparts distinct electronic and steric properties to the molecule, making it an attractive moiety for designing bioactive compounds. The sulfonamide group at the 5-position further enhances the molecule's potential by introducing polar interactions and hydrogen bonding capabilities, which are often crucial for binding to biological targets. Additionally, the ester group at the 3-position provides a site for further chemical modification, allowing for the synthesis of derivatives with tailored properties.
In recent years, there has been growing interest in exploring heterocyclic compounds as pharmacophores due to their diverse biological activities and structural versatility. The naphtho[1,2-bfuran] system has been particularly studied for its potential applications in treating various diseases, including cancer, inflammation, and infectious disorders. For instance, studies have demonstrated that derivatives of this scaffold can exhibit inhibitory effects on enzymes such as kinases and cytochrome P450 enzymes, which are implicated in numerous pathological processes. The sulfonamide moiety, in particular, has been widely recognized for its role in enhancing binding affinity and selectivity towards biological targets.
The 2-methoxyethyl substituent at the 2-position of the naphthofuran ring adds another layer of complexity to the molecule. This group can influence solubility, metabolic stability, and pharmacokinetic profiles, making it an important consideration in drug design. The methoxy group can participate in hydrogen bonding interactions with biological targets, while the ethyl chain can modulate hydrophobicity. Such fine-tuning of structural features is essential for optimizing drug-like properties.
Recent advancements in computational chemistry and molecular modeling have facilitated the rapid screening of compounds like 2-methoxyethyl 2-methyl-5-(2,4,5-trimethylbenzenesulfonamido)naphtho[1,2-bfuran]-3-carboxylate for potential biological activity. These tools allow researchers to predict binding modes and affinity towards various targets with high accuracy, thereby accelerating the drug discovery process. Moreover, high-throughput screening techniques have enabled the identification of lead compounds that can be further optimized through structure-activity relationship (SAR) studies.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key steps include the formation of the naphthofuran core through cyclization reactions followed by functionalization at specific positions using established synthetic methodologies. The introduction of the sulfonamide group typically involves nucleophilic substitution or condensation reactions with appropriate sulfonyl chlorides or sulfonamides. Finally, esterification at the 3-position is achieved using carboxylic acids or acid chlorides in the presence of suitable catalysts.
Once synthesized, 2-methoxyethyl 2-methyl-5-(2,4,5-trimethylbenzenesulfonamido)naphtho[1,2-bfuran]-3-carboxylate can be subjected to rigorous biological testing to evaluate its efficacy and safety profile. In vitro assays are commonly employed to assess interactions with enzymes and receptors of interest. Additionally, animal models provide valuable insights into pharmacokinetic behavior and potential side effects before human clinical trials are considered.
The significance of this compound extends beyond its immediate applications in drug development. It serves as a valuable building block for generating libraries of derivatives that can be screened for novel bioactivities. By modifying different functional groups or introducing additional moieties into the core structure, 2-methoxyethyl 2-methyl-5-(2,4,5-trimethylbenzenesulfonamido)naphtho[1,2-bfuran]-3-carboxylate can inspire new chemical entities with enhanced therapeutic potential.
In conclusion, 2-methoxyethyl 2-methyl-5-(2,4,5-trimethylbenzenesulfonamido)naphtho[1,2-bfuran]-3-carboxylate (CAS No. 518033-04-0) represents a fascinating compound with a rich structural framework and diverse functional groups that make it a compelling subject for research in pharmaceutical chemistry. Its unique properties position it as a promising candidate for further exploration in drug discovery efforts aimed at addressing unmet medical needs.
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